N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide: is a complex organic compound that features both benzimidazole and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions
Preparation of Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of Tetrazole Group: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The final step involves coupling the benzimidazole and tetrazole intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and tetrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole and tetrazole oxides.
Reduction: Formation of reduced benzimidazole and tetrazole derivatives.
Substitution: Formation of substituted benzimidazole and tetrazole compounds.
Scientific Research Applications
N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, while the tetrazole group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
- N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzene
- N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Uniqueness
N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its specific combination of benzimidazole and tetrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13N7O |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H13N7O/c24-16(11-5-7-12(8-6-11)23-10-18-21-22-23)17-9-15-19-13-3-1-2-4-14(13)20-15/h1-8,10H,9H2,(H,17,24)(H,19,20) |
InChI Key |
ZSWWGGPGXJYJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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